molecular formula C7H8BrFN2 B12097928 [(2-Bromo-5-fluorophenyl)methyl]hydrazine CAS No. 1016529-00-2

[(2-Bromo-5-fluorophenyl)methyl]hydrazine

Cat. No.: B12097928
CAS No.: 1016529-00-2
M. Wt: 219.05 g/mol
InChI Key: MKJULWJTLJFEQV-UHFFFAOYSA-N
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Description

[(2-Bromo-5-fluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H8BrFN2 and a molecular weight of 219.05 g/mol . Its CAS registry number is 1016529-00-2 . This compound is an aromatic hydrazine derivative featuring both bromo and fluoro substituents on the phenyl ring, which are typical handles for further functionalization in synthetic chemistry. Computational predictions suggest this molecule has a calculated LogP (octanol-water partition coefficient) of 1.3, indicating its relative hydrophobicity, and a topological polar surface area of 38 Ų . The compound contains 2 hydrogen bond donors and 3 hydrogen bond acceptors . As a benzylic hydrazine derivative, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of hydrazone-based compounds which are of significant interest in medicinal chemistry for their diverse bioactive properties . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016529-00-2

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(2-bromo-5-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2

InChI Key

MKJULWJTLJFEQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNN)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Fluorophenyl Methyl Hydrazine

Established Synthetic Routes to Phenylmethylhydrazine Frameworks

Established methods for synthesizing phenylmethylhydrazine derivatives typically rely on a two-stage process: first, the synthesis of a suitable functionalized aromatic precursor, and second, the introduction of the hydrazine (B178648) group.

The critical precursor for the synthesis of [(2-Bromo-5-fluorophenyl)methyl]hydrazine is a benzyl-functionalized compound with the requisite 2-bromo-5-fluoro substitution pattern on the aromatic ring. A common and highly useful precursor is 2-bromo-5-fluorobenzaldehyde (B45324). sigmaaldrich.com

Several routes exist for the synthesis of this key aldehyde intermediate:

Oxidation of Benzyl (B1604629) Alcohol: One straightforward method involves the oxidation of (2-bromo-5-fluoro-phenyl)methanol using an oxidizing agent like manganese dioxide (MnO₂) in a solvent such as dichloromethane (B109758) (DCM). chemicalbook.com

Bromination of a Fluorinated Precursor: An alternative approach is the direct bromination of o-fluorobenzaldehyde. google.com This reaction is typically performed using a brominating agent in the presence of a Lewis acid catalyst to direct the electrophilic substitution to the desired position. google.com

Formylation of a Halogenated Benzene (B151609): A third route involves the formylation of 1-bromo-4-fluorobenzene. This can be achieved by deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophilic formylating agent such as methyl formate.

The table below summarizes representative conditions for these precursor syntheses.

Table 1: Synthetic Routes to the Key Precursor 2-Bromo-5-fluorobenzaldehyde

Starting MaterialReagents & ConditionsProductReference
(2-Bromo-5-fluoro-phenyl)methanolMnO₂, DCM, Room Temperature2-Bromo-5-fluorobenzaldehyde chemicalbook.com
o-FluorobenzaldehydeBrominating agent (e.g., Br₂), Lewis Acid (e.g., AlCl₃)2-Bromo-5-fluorobenzaldehyde google.com
1-Bromo-4-fluorobenzene1) n-BuLi, THF, -78°C; 2) Methyl formate2-Bromo-5-fluorobenzaldehyde

With the 2-bromo-5-fluorobenzaldehyde precursor in hand, the hydrazine moiety can be introduced via two primary methods.

Reductive Amination: This is a highly effective method for forming the benzylhydrazine (B1204620) linkage. acs.org The process involves two steps:

Hydrazone Formation: The carbonyl group of 2-bromo-5-fluorobenzaldehyde reacts with hydrazine (N₂H₄), often in the form of hydrazine hydrate (B1144303), to form the corresponding hydrazone intermediate. wikipedia.orgfiveable.me This is a condensation reaction where a molecule of water is eliminated. wikipedia.org

Reduction: The C=N double bond of the hydrazone is then selectively reduced to a single bond to yield the final this compound product.

Various reducing systems can be employed for this transformation. A direct reductive alkylation of hydrazine derivatives can be achieved using reagents like α-picoline-borane. organic-chemistry.org Another approach is a direct reductive hydrazination using trichlorosilane (B8805176) promoted by a Lewis base. acs.org Nickel-catalyzed methods using hydrazine hydrate as both the nitrogen and hydrogen source also provide a robust route to related primary amines and can be adapted for hydrazine synthesis. rsc.org

Nucleophilic Displacement: An alternative route involves the use of a precursor where the benzylic carbon is functionalized with a good leaving group, such as 2-bromo-5-fluorobenzyl bromide. This halide can be synthesized from the corresponding benzyl alcohol. In this approach, hydrazine acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the desired N-C bond. nih.gov Efficient synthesis of hydrazinylpyridines has been demonstrated via nucleophilic aromatic substitution using hydrazine hydrate, a principle that extends to benzylic systems. thieme-connect.com

Optimizing reaction parameters is crucial for maximizing yield and purity.

Temperature: Reductive aminations are often initiated at low temperatures (e.g., -40 °C to 0 °C) and then allowed to warm to room temperature. acs.org The Wolff-Kishner reaction, a related process, requires high temperatures (up to 200 °C), but modern variations allow for milder conditions. fiveable.me For nucleophilic substitutions with hydrazine, temperatures can range from -25 °C to reflux, depending on the substrate's reactivity. researchgate.net

Solvent Systems: The choice of solvent is critical. For reductive hydrazination with trichlorosilane, dichloromethane (DCM) has been found to be superior to other solvents like THF or acetonitrile (B52724). acs.org In other contexts, acetonitrile has been identified as a "greener" and effective solvent that can provide a good balance between conversion and selectivity. scielo.br Ethanol is also commonly used, particularly in reactions involving hydrazine hydrate. researchgate.netrasayanjournal.co.in

Catalysis: Catalysis can significantly enhance reaction efficiency. Lewis bases like hexamethylphosphoramide (B148902) (HMPA) are effective in promoting reductions with trichlorosilane. acs.orgorganic-chemistry.org Transition metal catalysts, such as those based on nickel rsc.org or palladium, are also widely used. For instance, Pd/C is effective for the selective reduction of nitro groups in the presence of halogens using hydrazine hydrate, demonstrating its utility in chemoselective transformations on halogenated aromatics. organic-chemistry.org

Table 2: Example Optimization Parameters for Hydrazine Introduction

MethodCatalyst/PromoterSolventTemperatureReference
Reductive HydrazinationHMPA (Lewis Base)Dichloromethane (DCM)25 °C acs.org
Reductive AminationNickel (Ni) on AluminaNot specifiedNot specified rsc.org
Hydrazine SubstitutionFeO(OH)@C nanoparticlesEthanol (EtOH)-25 °C researchgate.net

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and highly efficient reactions.

Applying green chemistry principles to the synthesis of halogenated hydrazines involves several strategies. youtube.com One key area is the use of safer, reusable, and environmentally benign solvents and catalysts. youtube.com For example, using water as a solvent where possible highlights the eco-friendly attributes of a methodology. rsc.org The use of recyclable, heterogeneous catalysts, such as V₂O₅/TiO₂ in ethanol, facilitates a more sustainable and low-cost production process. organic-chemistry.org Furthermore, novel energy sources, like photoredox catalysis, can enable reactions under mild conditions, sometimes eliminating the need for traditional heating and additives. rsc.org

Chemoselectivity: A primary challenge in the synthesis of this compound is to perform the desired transformation at the benzylic position without affecting the bromo and fluoro substituents on the aromatic ring. The use of specific catalytic systems is key. For example, the selective reduction of a nitro group on a multi-halogenated nitroarene using Pd/C and hydrazine hydrate, without cleaving the C-halogen bonds, demonstrates that such chemoselectivity is achievable. organic-chemistry.org This is critical for the reductive amination route, where the C=N bond must be reduced in the presence of the C-Br and C-F bonds.

Regioselectivity: In this specific synthesis, regioselectivity is most critical during the creation of the 2-bromo-5-fluorobenzaldehyde precursor. The directing effects of the existing substituents on the aromatic ring must be carefully controlled to ensure the correct isomer is formed. google.com For broader applications, the development of highly regioselective reactions, such as the synthesis of specific pyrazole (B372694) isomers from unsymmetrical ketones and hydrazines, provides a framework for controlling reaction outcomes in complex molecules. mdpi.comsioc-journal.cnnih.gov The use of blocking groups can also be a powerful strategy to direct functionalization to a specific position on a heterocyclic or aromatic ring. nih.gov

Microwave-Assisted and Flow Chemistry Protocols for Enhanced Efficiency

To enhance the efficiency of synthesizing this compound, modern techniques such as microwave-assisted synthesis and flow chemistry can be employed. These methods offer significant advantages over conventional batch processing, including reduced reaction times, improved yields, and enhanced safety profiles.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions. researchgate.netjocpr.com In the context of synthesizing this compound, a microwave-assisted approach could be applied to the alkylation of hydrazine with 2-bromo-5-fluorobenzyl bromide. The use of microwave heating can significantly shorten the reaction time from hours to minutes. nih.govnih.gov The focused heating effect of microwaves can lead to a more uniform and efficient energy transfer, minimizing the formation of side products. mdpi.com

A comparative study of conventional versus microwave-assisted synthesis for related hydrazide preparations has demonstrated a drastic reduction in reaction time, as illustrated in the table below. nih.gov

CompoundConventional Method (Time)Microwave Method (Time)
Substituted Benzohydrazide8-10 hours8-10 minutes

This table illustrates the typical time savings achieved with microwave-assisted synthesis for similar reactions.

Flow Chemistry Protocols:

Continuous flow chemistry offers a scalable and highly controlled environment for chemical reactions. rsc.orgrsc.org For the synthesis of this compound, a flow chemistry setup would involve continuously pumping solutions of the reactants, 2-bromo-5-fluorobenzyl bromide and hydrazine, through a heated reactor coil. researchgate.net This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity and yield. bohrium.com Furthermore, the small reactor volume enhances safety, particularly when dealing with potentially exothermic reactions or hazardous reagents. A recent study on the flow synthesis of hydrazine derivatives from alcohols highlights the potential for this technology in producing these compounds efficiently and on a large scale. rsc.orgrsc.org

Purification and Isolation Techniques for High Purity Compound

The purification and isolation of this compound are critical steps to obtain a compound of high purity, suitable for subsequent applications. The choice of purification method depends on the nature of the impurities present. Common techniques include chromatographic separations and recrystallization.

Chromatographic Separations

Column chromatography is a widely used technique for the purification of organic compounds. For this compound, a silica (B1680970) gel column is typically employed. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is then passed through the column to elute the compounds based on their polarity.

The choice of eluent is crucial for effective separation. A common solvent system for similar compounds is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The optimal solvent ratio can be determined by preliminary analysis using Thin Layer Chromatography (TLC).

Illustrative Chromatographic Conditions:

Stationary PhaseMobile Phase (Eluent)Detection
Silica Gel 60 (230-400 mesh)Hexane:Ethyl Acetate (gradient)UV (254 nm), TLC with staining

Recrystallization and Crystallization Studies

Recrystallization is a powerful technique for purifying solid compounds. mt.com The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point.

For the purification of this compound, which is often isolated as a hydrochloride salt, a variety of protic and aprotic solvents can be screened. The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Potential Recrystallization Solvents:

Solvent CategoryExamples
AlcoholsEthanol, Methanol, Isopropanol
EthersDiethyl ether, Tetrahydrofuran
EstersEthyl acetate
HydrocarbonsToluene, Heptane
Water(for hydrochloride salts)

Crystallization studies can be performed to identify the optimal conditions, including the choice of solvent, cooling rate, and the potential need for seeding, to obtain crystals of a desired size and morphology.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature imparts significant nucleophilicity and basicity to the moiety, making it a reactive center for various chemical transformations.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration, to yield highly stable hydrazone derivatives. These hydrazones are characterized by a carbon-nitrogen double bond (C=N-NH-).

The formation of hydrazones from hydrazine derivatives is a widely utilized transformation in organic synthesis. nih.gov For instance, isonicotinic acid hydrazide (isoniazid) readily reacts with various aldehydes and ketones to form hydrazide-hydrazones. nih.gov Similarly, [(2-Bromo-5-fluorophenyl)methyl]hydrazine can be expected to react with a diverse range of carbonyl compounds to afford the corresponding [(2-Bromo-5-fluorophenyl)methyl]hydrazones. The general scheme for this reaction is presented below.

Table 1: General Reaction Scheme for Hydrazone Formation

Reactant 1 Reactant 2 Product
This compound Aldehyde/Ketone (R1, R2 = H, alkyl, aryl) [(2-Bromo-5-fluorophenyl)methyl]hydrazone
this compound Aldehyde/Ketone Hydrazone

Under certain conditions, particularly with an excess of the aldehyde or in the presence of an oxidizing agent, the reaction can proceed further to form azines, where the carbonyl compound reacts with both nitrogen atoms of the hydrazine.

The nitrogen atoms of the hydrazine moiety are nucleophilic due to their lone pairs of electrons. The terminal nitrogen (-NH2) is generally more nucleophilic and less sterically hindered than the substituted nitrogen atom. This nucleophilicity allows the hydrazine to participate in reactions involving attack on various electrophilic centers, such as alkyl halides, acyl halides, and epoxides. This reactivity is fundamental to many of the derivatization strategies discussed in the following section.

The nucleophilic character of the hydrazine moiety facilitates its reaction with alkylating and acylating agents.

Alkylation: Reaction with alkyl halides (R-X) can lead to the formation of mono- or di-alkylated hydrazine derivatives. The reaction typically occurs at the more nucleophilic terminal nitrogen atom.

Acylation: Acylation with acyl chlorides (R-COCl) or acid anhydrides ((R-CO)2O) yields N-acylhydrazine derivatives, also known as hydrazides. This reaction is generally highly efficient and proceeds under mild conditions.

These reactions provide a straightforward method for introducing a variety of functional groups onto the hydrazine core, significantly expanding the molecular diversity accessible from this compound.

Table 2: General Alkylation and Acylation Reactions

Reaction Type Reagent General Product Structure
Alkylation Alkyl Halide (R-X) Alkylated Hydrazine
Acylation Acyl Chloride (R-COCl) Acylated Hydrazine

Reactivity of the Halogenated Aromatic Ring

The 2-bromo-5-fluorophenyl ring is an electron-deficient aromatic system, substituted with two different halogen atoms. This structure allows for a range of transformations, primarily involving the carbon-bromine and carbon-fluorine bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The bromine atom on the aromatic ring of this compound serves as an excellent handle for these transformations due to the relative ease of oxidative addition of the C-Br bond to a Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for forming new carbon-carbon bonds and synthesizing biaryl compounds. nih.gov The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The 2-bromo-5-fluorophenyl group can be coupled with various aryl or vinyl boronic acids. nih.govresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.comlibretexts.org The reaction typically requires a palladium catalyst and a base. sioc-journal.cn The process involves oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. libretexts.org The reaction is catalyzed by a palladium complex, often in the presence of a specialized phosphine (B1218219) ligand and a strong base. researchgate.netnih.gov This method would allow for the introduction of a second amino group onto the aromatic ring, leading to complex diamine structures. researchgate.net

Table 3: Representative Palladium-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) General Product Structure
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Suzuki Product
Heck Alkene (R-CH=CH₂) Pd(OAc)₂, Ligand (e.g., PPh₃), Base Heck Product
Buchwald-Hartwig Amine (R¹R²NH) Pd₂(dba)₃, Ligand (e.g., BINAP), Base Buchwald-Hartwig Product

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. libretexts.orglibretexts.org In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org For SNAr to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In the 2-bromo-5-fluorophenyl system, the fluorine atom can act as the leaving group. In SNAr reactions, fluoride (B91410) is often a surprisingly good leaving group, sometimes better than other halogens like chloride or bromide. libretexts.org This is because the rate-determining step is typically the initial attack of the nucleophile on the ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgyoutube.com The presence of the bromine atom ortho to the fluorine may provide some, albeit moderate, electron-withdrawing stabilization for the intermediate anion. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluorine atom to introduce new functionalities onto the aromatic ring. nih.gov

Table 4: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

Nucleophile (Nu⁻) General Product Structure
Alkoxide (RO⁻) Ether Product
Amine (R₂NH) Amine Product
Thiolate (RS⁻) Thioether Product

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.commsu.edu In the context of this compound, the substituents already present on the phenyl ring—a bromine atom, a fluorine atom, and a methylhydrazine group—will direct the position of any incoming electrophile. Both bromine and fluorine are ortho-, para-directing deactivators, while the activating or deactivating nature of the methylhydrazine substituent would depend on the specific reaction conditions.

Nitration:

The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. lumenlearning.com This combination generates the highly electrophilic nitronium ion (NO₂⁺). For a related compound, 2-bromo-5-nitrobenzotrifluoride, nitration is a known transformation, indicating the feasibility of such a reaction on a substituted benzene (B151609) ring. chemicalbook.com In the case of this compound, the directing effects of the existing substituents would need to be carefully considered to predict the regiochemical outcome. The bromine at C2 and fluorine at C5 would direct an incoming electrophile to the ortho and para positions.

Sulfonation:

Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid or sulfur trioxide in sulfuric acid. msu.edu This reaction is generally reversible. Similar to nitration, the position of sulfonation on the this compound ring would be governed by the directing influence of the bromo, fluoro, and methylhydrazine groups. The use of a sulfonic acid group as a protecting and directing group is a known strategy in organic synthesis, which highlights the potential for this functionalization. researchgate.net

The following table summarizes the key aspects of these electrophilic aromatic substitution reactions.

ReactionReagentsElectrophileExpected Reactivity
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)The phenyl ring is deactivated by the halogen substituents, requiring potentially forcing conditions for nitration to proceed. The regioselectivity will be influenced by all three substituents.
Sulfonation SO₃, H₂SO₄SO₃Similar to nitration, the deactivated ring may require strong sulfonating agents. The reaction is often reversible, which can be exploited in synthetic strategies.

Formation of Heterocyclic Systems Utilizing this compound as a Synthon

The hydrazine functionality within this compound makes it a valuable building block, or synthon, for the construction of various nitrogen-containing heterocyclic rings. nih.gov These reactions typically involve condensation with suitable poly-electrophilic partners.

Pyrazole (B372694) and Pyrazoline Ring Formation

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. youtube.com The synthesis of these rings often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. youtube.comnih.gov

Pyrazole Synthesis: The reaction of this compound with a 1,3-diketone would proceed through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The regioselectivity of the final pyrazole product can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov A variety of methods exist for pyrazole synthesis, including those that utilize α,β-unsaturated ketones and acetylenic ketones as starting materials. nih.govorganic-chemistry.org

Pyrazoline Synthesis: Pyrazolines, or dihydropyrazoles, are commonly synthesized by the condensation of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines. nih.govsci-hub.sechemicalbook.com The reaction of this compound with an appropriate chalcone (B49325) in an acidic medium would lead to the formation of a 1-substituted-2-pyrazoline. nih.gov The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and dehydration. sci-hub.se

The table below outlines the general synthetic strategies for pyrazole and pyrazoline formation using a hydrazine synthon.

HeterocycleTypical Reaction PartnerGeneral Reaction Conditions
Pyrazole 1,3-DiketoneAcid or base catalysis, often with heating.
Pyrazoline α,β-Unsaturated ketone/aldehydeAcid catalysis, often in a protic solvent like ethanol. nih.gov

Triazole and Tetrazole Annulations

Triazole Synthesis: 1,2,3-Triazoles and 1,2,4-triazoles are five-membered rings containing three nitrogen atoms. While the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary method for 1,2,3-triazole synthesis, other methods involving hydrazines exist. rsc.org For instance, the Boulton–Katritzky rearrangement of certain hydrazones can lead to 1,2,3-triazoles. beilstein-journals.org The synthesis of 1,2,4-triazoles can be achieved through the cyclization of acyl-hydrazide intermediates or by reacting hydrazines with specific precursors. chemistryjournal.netraco.cat

Tetrazole Synthesis: Tetrazoles are five-membered aromatic rings with four nitrogen atoms. A common route to tetrazoles involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov However, methods starting from hydrazines have also been developed. For example, the reaction of hydrazides with certain reagents can lead to the formation of tetrazole rings. nih.gov The synthesis of substituted tetrazoles is an active area of research, with various methods being developed to access different substitution patterns. nih.govacs.org

Synthesis of other Nitrogen-Containing Heterocycles

The versatility of the hydrazine group in this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles. mdpi.comnih.gov For example, reaction with appropriate diketones or their equivalents can lead to the formation of six-membered rings like pyridazines. Furthermore, multi-component reactions, where three or more reactants combine in a single step, offer an efficient pathway to complex heterocyclic structures from simple starting materials like hydrazines. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions involving hydrazine derivatives, such as the SN2 reaction between p-nitrophenyl benzoate (B1203000) and hydrazine, kinetic analysis has been performed in various media, including reverse micelles, to understand the reaction mechanism in detail. bcrec.id Such studies can elucidate the role of catalysts, solvent effects, and the nature of the transition state.

For the heterocyclic ring-forming reactions mentioned above, kinetic studies could be employed to:

Determine the rate-determining step in pyrazole or pyrazoline formation.

Investigate the influence of the bromo and fluoro substituents on the nucleophilicity of the hydrazine and the subsequent cyclization rates.

Compare the kinetics of competing reaction pathways to improve the selectivity for a desired heterocyclic product.

Elucidation of Intermediates and Transition States in Reactions of this compound

Mechanistic investigations are crucial for understanding the pathways through which a chemical transformation occurs. These studies often involve a combination of kinetic experiments, spectroscopic identification of transient species, and computational modeling to map out the energy landscape of a reaction. For a compound like this compound, such studies would be instrumental in optimizing reaction conditions for the synthesis of new chemical entities and for predicting potential side products.

In the broader context of hydrazine chemistry, reactions often proceed through identifiable intermediates. For instance, in the formation of heterocyclic compounds such as pyrazoles from hydrazines and 1,3-dicarbonyl compounds, the reaction mechanism typically involves initial condensation to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrazole ring. The transition states in such reactions would correspond to the highest energy points along the reaction coordinate for each of these steps.

While general mechanistic principles of hydrazine reactions can be inferred, the specific influence of the 2-bromo-5-fluorophenyl substituent on the stability of intermediates and the energy of transition states for reactions involving this compound remains an area requiring further scientific inquiry. The electronic effects of the bromine and fluorine atoms, as well as the steric hindrance of the substituted phenyl ring, would undoubtedly play a significant role in the reaction kinetics and mechanism.

Future research, potentially employing techniques such as low-temperature NMR spectroscopy, stopped-flow kinetics, or density functional theory (DFT) calculations, would be necessary to provide a detailed picture of the intermediates and transition states relevant to the chemistry of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

No specific studies detailing the quantum chemical calculations for [(2-Bromo-5-fluorophenyl)methyl]hydrazine were found in the public domain. Consequently, data for the following subsections are unavailable.

Density Functional Theory (DFT) Studies on Conformational Preferences

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

No publications were identified that reported on the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the resulting energy gap for this compound. As a result, reactivity descriptors such as chemical potential, hardness, and electrophilicity index derived from these orbital energies are not available for this compound.

Electrostatic Potential Surface Analysis for Reaction Site Prediction

There is no available research that includes an electrostatic potential surface (ESP) analysis for this compound. Such an analysis would typically be used to predict sites susceptible to electrophilic or nucleophilic attack, but this information has not been published for this specific molecule.

Thermochemical Analysis of Bond Dissociation Energies

A comprehensive search did not uncover any studies on the thermochemical analysis of this compound. Information regarding the bond dissociation energies (BDEs) for the various chemical bonds within this molecule is therefore not available in the current scientific literature.

Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Landscapes

No research detailing molecular dynamics (MD) simulations for this compound could be located. Consequently, there is no published information on its behavior in different solvents, its dynamic conformational landscape, or its interactions at a molecular level over time.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

No computational studies modeling the reaction mechanisms or potential catalytic pathways involving this compound were found. Research in this area would provide insight into its reactivity and potential for use in chemical synthesis, but such data is not currently available.

Advanced Characterization and Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of [(2-Bromo-5-fluorophenyl)methyl]hydrazine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental techniques used to map the hydrogen, carbon, and fluorine atoms within a molecule.

¹H NMR: The chemical shifts (δ) in ¹H NMR spectra reveal the electronic environment of each proton. For instance, in hydrazone derivatives, protons on the aromatic ring typically appear in the range of δ 7.0–8.0 ppm. rsc.orgrsc.org The methylene (B1212753) (-CH₂-) protons adjacent to the hydrazine (B178648) nitrogen would exhibit a characteristic shift, while the N-H protons often appear as broad signals. rsc.org

¹³C NMR: ¹³C NMR spectra provide information on the carbon skeleton. Aromatic carbons resonate in the downfield region (δ 110–150 ppm), with carbons attached to electronegative atoms like bromine and fluorine showing distinct shifts. rsc.orgrsc.org The carbon of the methylene group provides a key signal for identifying the benzyl (B1604629) fragment.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and powerful technique for confirming the structure of these derivatives. It offers a wide chemical shift range and is sensitive to subtle changes in the electronic environment, making it effective for distinguishing between isomers and confirming the position of the fluorine substituent on the phenyl ring. nih.gov The technique is particularly useful in the chiral analysis of sugar hydrazones derived from fluorophenyl hydrazines. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Hydrazone Derivatives This table presents data for structurally related compounds to illustrate typical chemical shift ranges.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Aromatic C-H7.0 - 8.0125.0 - 135.0 rsc.org
Imine C=N-149.0 - 163.0 rsc.org
Aromatic C-Br-~122.0 rsc.org
Hydrazone N-H4.4 - 5.3 (broad)- rsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within spin systems, such as those on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for connecting different fragments of the molecule, for example, linking the benzylic protons to the carbons of the phenyl ring and the imine carbon in hydrazone derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For derivatives of this compound, HRMS provides definitive confirmation of the molecular formula. For example, in the analysis of related hydrazone derivatives, the experimentally measured mass is often compared to the calculated mass, with agreement to within a few parts per million (ppm) confirming the proposed structure. rsc.org

Table 2: Example of HRMS Data for a Related Hydrazone Derivative This table illustrates the high accuracy of HRMS in confirming molecular formulas.

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
1-phenyl-2,2-dimethylhydrazonoethaneC₁₀H₁₅N₂⁺163.1230163.1230 rsc.org
1,2-bis-[1-phenylethylidene]hydrazineC₁₆H₁₇N₂⁺237.1386237.1385 rsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can help to identify its constituent parts, such as the bromo-fluorophenyl group.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives and Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline compounds. This technique provides precise coordinates for each atom in the crystal lattice, allowing for a detailed analysis of the molecular geometry and intermolecular interactions. Studies on crystalline derivatives of bromo-hydrazines and related hydrazones reveal detailed structural information. preprints.orgresearchgate.netresearchgate.net For instance, derivatives have been shown to crystallize in systems such as the monoclinic space group P2₁/n. researchgate.netresearchgate.net

Table 3: Selected Bond Distances from a Structurally Related Hydrazone Derivative

BondBond Length (Å)Reference
N2—N31.379 (5) – 1.383 (2) preprints.org

The packing of molecules in the crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the material.

Hydrogen Bonding: In hydrazine derivatives, N-H groups act as hydrogen bond donors, forming interactions with acceptor atoms like nitrogen (N—H⋯N) or oxygen (O-H...O). iucr.orgmdpi.com These bonds often link molecules into chains or more complex three-dimensional networks. iucr.org

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. iucr.org These interactions, where the planes of the aromatic rings are parallel and offset, are significant in organizing the molecules in the solid state. preprints.org The centroid-to-centroid distance between stacked rings is typically in the range of 3.4–4.0 Å. iucr.org

Table 4: Examples of Intermolecular Interactions in Related Crystalline Structures

Interaction TypeDescriptionReference
Hydrogen BondingN—H⋯N bonds linking molecules into chains iucr.org
Halogen BondingShort Br⋯Br contacts observed between molecules iucr.org
π-π StackingInteractions between aromatic rings with centroid-centroid distances of ~3.96 Å iucr.org
C-H···π InteractionsInteractions between C-H bonds and the π-system of the aromatic ring preprints.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a cornerstone for the structural elucidation of newly synthesized organic compounds. For derivatives of this compound, these non-destructive methods are instrumental in confirming the presence of key functional groups and probing the molecular structure. By analyzing the vibrational modes of the molecule—stretches, bends, and torsions—researchers can obtain a detailed "fingerprint" of the compound, verifying its identity and purity.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations resulting in a net change in the dipole moment. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. Often, these techniques are complementary, as vibrations that are weak or inactive in IR may be strong in Raman, and vice-versa.

Detailed research into related structures, such as substituted phenylhydrazines and halogenated benzenes, provides a robust framework for interpreting the spectra of this compound derivatives. researchgate.netnih.govworldscientificnews.com The analysis focuses on identifying characteristic absorption bands for the hydrazine or hydrazone moiety, the substituted aromatic ring, and the methylene linker.

Research Findings from Spectroscopic Analyses:

Hydrazine and Hydrazone Moieties: The N-H stretching vibrations in hydrazine derivatives are particularly diagnostic. Primary amines (-NH₂) typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org For instance, studies on phenylhydrazine (B124118) show a characteristic N-H absorption peak around 3332 cm⁻¹. researchgate.net Secondary amines (-NH-), which may be present in further derivatives, show a single, sharp N-H stretch in a similar region. libretexts.org When the hydrazine is converted to a hydrazone (C=N-NH-), a strong C=N stretching vibration appears in the 1690–1590 cm⁻¹ range, confirming the condensation reaction. researchgate.networldscientificnews.com

Substituted Phenyl Ring: The presence of the 2-bromo-5-fluorophenyl group gives rise to several characteristic bands.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: The skeletal vibrations of the benzene (B151609) ring produce a series of bands in the 1600–1400 cm⁻¹ region. libretexts.org These are useful for confirming the presence of the aromatic core.

C-F and C-Br Stretches: The vibrations of carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-F stretching vibration is typically strong and appears in the 1250-1000 cm⁻¹ range. The C-Br stretch is observed at lower wavenumbers, generally between 600 and 500 cm⁻¹. Computational and experimental studies on related molecules like 1-bromo-3-fluorobenzene (B1666201) help in assigning these specific vibrations. nih.gov

Methylene Bridge: The methylene (-CH₂-) group connecting the phenyl ring and the hydrazine moiety is identified by its C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations of saturated C-H bonds are found in the 2960-2850 cm⁻¹ region. libretexts.org Scissoring or bending vibrations for the -CH₂- group are typically observed near 1470-1450 cm⁻¹. libretexts.org

The following tables summarize the expected vibrational frequencies for the key functional groups in derivatives of this compound, based on data from analogous compounds.

Interactive Data Table: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity Notes
Hydrazine (-NH₂) N-H Stretch 3500 - 3300 Medium-Weak Often two bands for primary amines. libretexts.org
Hydrazone (-NH-) N-H Stretch 3500 - 3300 Medium Single, sharp peak for secondary amines. libretexts.org
Hydrazone (>C=N-) C=N Stretch 1690 - 1590 Medium-Strong Confirms formation of hydrazone from hydrazine. researchgate.net
Aromatic Ring C-H Stretch 3100 - 3000 Variable Characteristic of C-H on an aromatic ring. libretexts.org
Aromatic Ring C=C Stretch 1600 - 1400 Medium-Weak Multiple bands expected. libretexts.org
Methylene (-CH₂-) C-H Stretch 2960 - 2850 Medium-Strong Symmetric and asymmetric stretches. libretexts.org
Methylene (-CH₂-) C-H Bend 1470 - 1450 Medium Scissoring vibration. libretexts.org
Fluoro-Aromatic C-F Stretch 1250 - 1000 Strong

Interactive Data Table: Characteristic Raman Shifts

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity Notes
Aromatic Ring Ring Breathing ~1000 Strong Symmetric vibration, often strong in Raman. researchgate.net
Aromatic Ring C=C Stretch 1600 - 1550 Strong
Hydrazone (>C=N-) C=N Stretch 1690 - 1590 Medium Complementary to IR data.
Bromo-Aromatic C-Br Stretch 600 - 500 Strong Halogen stretches are often intense in Raman.

By combining the data from both IR and Raman spectroscopy, a comprehensive vibrational assignment can be made. This allows for unambiguous confirmation of the successful synthesis of this compound derivatives and provides a baseline for purity assessment. nih.gov The precise positions of the bands can be influenced by the electronic effects of the substituents on the phenyl ring and any groups attached to the hydrazine nitrogen, offering further insight into the molecular structure.

Applications As a Synthetic Building Block and Material Precursor

Role in the Synthesis of Complex Organic Molecules

[(2-Bromo-5-fluorophenyl)methyl]hydrazine is a valuable reagent for the synthesis of intricate organic structures, primarily owing to its reactive hydrazine (B178648) group and the specific functionalities of its aromatic ring.

The hydrazine functional group is a key player in the formation of carbon-nitrogen (C-N) bonds, which are fundamental to the structure of numerous organic compounds. Hydrazine derivatives, including this compound, are instrumental in constructing heterocyclic systems like pyrazoles and pyridazinones. researchgate.netbohrium.comnih.govnih.govdergipark.org.trmdpi.comresearchgate.net These reactions typically involve the condensation of the hydrazine with a dicarbonyl compound or a derivative, leading to the formation of a stable heterocyclic ring. nih.govnih.govdergipark.org.trmdpi.com

The general synthetic approach for pyrazole (B372694) synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govnih.govdergipark.org.tr Similarly, pyridazinones can be synthesized through the cyclization of a γ-keto acid with a hydrazine derivative. researchgate.netresearchgate.net The presence of the 2-bromo-5-fluorophenylmethyl substituent on the hydrazine nitrogen can influence the regioselectivity and reactivity of these cyclization reactions.

Table 1: Synthesis of Heterocyclic Scaffolds from Hydrazine Derivatives

HeterocycleGeneral ReactantReaction Type
Pyrazole1,3-Dicarbonyl CompoundCyclocondensation
Pyridazinoneγ-Keto AcidCyclization

This table illustrates the general synthetic pathways for creating pyrazole and pyridazinone scaffolds using hydrazine derivatives.

The [(2-Bromo-5-fluorophenyl)methyl] group is a significant structural motif in medicinal and materials chemistry. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic properties and can influence the biological activity and material characteristics of the final product. nih.gov The use of this compound allows for the direct incorporation of this specific halogenated moiety into a target molecule. This is particularly advantageous in drug discovery and the development of agrochemicals, where halogenation is a common strategy to enhance efficacy and metabolic stability. nih.govresearchgate.net

Precursor for Agrochemical Research (focusing on synthetic pathways, not biological activity)

Halogenated compounds are prevalent in modern agrochemicals, with fluorine and bromine atoms often contributing to enhanced biological activity and favorable physicochemical properties. nih.govresearchgate.netnih.gov Substituted hydrazines are key intermediates in the synthesis of various pesticides, including insecticides, herbicides, and fungicides. nih.govnih.gov

The synthetic utility of this compound in this field lies in its ability to serve as a precursor to complex heterocyclic structures that form the core of many active agrochemical ingredients. For instance, pyrazole-containing compounds are known to exhibit insecticidal properties. dergipark.org.tr The synthesis of such compounds can be achieved through the reaction of a substituted hydrazine with an appropriate diketone. nih.govdergipark.org.tr While specific research detailing the use of this compound in the synthesis of commercial agrochemicals is not widely published, its structural features align with those of precursors for known classes of pesticides. The introduction of the 2-bromo-5-fluorophenylmethyl group could be a strategic step in the synthetic route towards novel, potentially more effective agrochemical candidates.

Intermediates for Organic Electronic and Photovoltaic Materials

The field of organic electronics relies on the synthesis of novel π-conjugated systems that can function as semiconductors, light emitters, or charge transporters. semiconductor-digest.comsciencedaily.com Hydrazine derivatives can be used in the synthesis of nitrogen-containing heterocyclic compounds that are components of organic light-emitting diodes (OLEDs) and other organic electronic devices. uniss.itnih.govresearchgate.net The incorporation of fluorine atoms into organic semiconductors is a known strategy to modulate their electronic properties, such as the HOMO and LUMO energy levels, which can lead to improved device performance. semiconductor-digest.com

While direct applications of this compound in this area are not extensively documented, its structure suggests potential as a building block for such materials. The halogenated phenylmethyl group could be incorporated into larger conjugated systems, where the bromine atom could serve as a handle for further cross-coupling reactions to extend the π-system. The fluorine atom would contribute to tuning the electronic characteristics of the final material.

Ligand and Catalyst Precursor in Organometallic Chemistry

Hydrazine derivatives can act as ligands, coordinating to metal centers to form stable complexes. researchgate.netresearchgate.netnih.gov These organometallic complexes can exhibit interesting catalytic activities. beilstein-journals.orgrsc.org The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons that can donate to a metal ion, forming a coordinate bond. The nature of the substituents on the hydrazine can influence the electronic and steric properties of the resulting ligand, thereby affecting the stability and catalytic performance of the metal complex. researchgate.net

This compound, with its potential bidentate coordination through the two nitrogen atoms, could be used to synthesize novel metal complexes. The electronic-withdrawing effects of the fluorine and bromine atoms could modulate the electron-donating ability of the hydrazine ligand, which in turn could fine-tune the catalytic activity of the metal center for specific organic transformations.

Development of Novel Functional Organic Materials (non-biological applications)

Beyond electronics, this compound can be a precursor for a variety of functional organic materials. For example, hydrazine derivatives are used in the synthesis of photochromic materials, which can reversibly change their color upon exposure to light. nih.govrsc.orgresearchgate.net This property is of interest for applications in optical data storage and smart windows. Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are also investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical communications. researchgate.netresearchgate.netjhuapl.edu

The synthesis of polymers containing hydrazine or hydrazone moieties can lead to materials with unique properties, such as flame retardancy. mdpi.com The presence of halogen atoms, as in this compound, can further enhance these properties. The 2-bromo-5-fluorophenylmethyl group can be integrated into polymer backbones or as side chains to develop new materials with tailored thermal, optical, or electronic characteristics.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as different enantiomers of a chiral drug can exhibit significantly different biological activities. mdpi.com While the synthesis of substituted benzylhydrazines has been documented, the development of asymmetric routes to produce chiral derivatives of [(2-Bromo-5-fluorophenyl)methyl]hydrazine remains a largely unexplored and highly promising research area. nih.gov

Future research will likely focus on several key strategies to achieve enantioselective synthesis:

Chiral Auxiliaries: One established method involves the use of chiral auxiliaries. For instance, a chiral oxazolidinone can be used to introduce a stereocenter adjacent to a desired functional group. nih.gov This approach could be adapted to the synthesis of this compound by attaching a chiral auxiliary to the hydrazine (B178648) moiety, directing the subsequent chemical transformations in a stereoselective manner, and then cleaving the auxiliary to yield the desired chiral product.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods is highly desirable due to the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Research could be directed towards the use of chiral metal complexes, such as those based on rhodium or nickel, to catalyze the asymmetric functionalization of a precursor to this compound. nih.govnih.gov For example, the enantioselective alkylation of a protected hydrazine with a suitable 2-bromo-5-fluorobenzyl derivative using a phase-transfer catalyst could be a viable route. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For instance, chiral amino acids or their derivatives could be elaborated into chiral benzylhydrazines. mdpi.com

The successful development of these asymmetric syntheses would provide access to novel chiral building blocks for the creation of new therapeutic agents and other functional molecules.

Integration with Mechanochemical Synthesis and Continuous Flow Processing

In line with the principles of green chemistry, modern synthetic methods are increasingly focused on reducing solvent waste, energy consumption, and reaction times. Mechanochemistry and continuous flow processing are two such innovative technologies that hold significant potential for the synthesis of this compound and its derivatives.

Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis.

Hydrazone Formation: Research has demonstrated the successful mechanochemical synthesis of hydrazones from the reaction of hydrazines with aldehydes and ketones, often with quantitative yields and significantly reduced reaction times compared to conventional methods. nih.govnih.gov This approach could be readily applied to the derivatization of this compound.

Reaction Monitoring: The progress of mechanochemical reactions can be monitored ex situ using techniques like powder X-ray diffraction and IR-ATR spectroscopy, allowing for optimization of reaction conditions. rsc.org

Milling DeviceReaction TimeAldehyde ConversionProduct YieldReference
Planetary Ball Mill (P7)3 cycles of 30 min-- nih.gov
Mixer Mill (MM400)Not specified78% (with isoniazid)70% nih.gov
Planetary Ball Mill (P7)6 cycles of 30 minQuantitative98% nih.gov

Table 1: Comparison of Milling Devices for Hydrazone Synthesis

Continuous Flow Processing:

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers enhanced safety, better heat and mass transfer, and improved scalability compared to batch processes. ucd.ie

Synthesis of Hydrazine Derivatives: Continuous flow technology has been successfully applied to the synthesis of various hydrazine derivatives. For example, a practical flow synthesis of hydrazine derivatives from alcohols has been developed, showcasing excellent functional group tolerance and applicability to large-scale synthesis. rsc.org

Improved Safety and Efficiency: The synthesis of some hydrazines can be hazardous in batch mode. Continuous flow offers a safer alternative by minimizing the volume of hazardous reagents at any given time. ucd.ie For instance, the Wolff-Kishner reduction, which uses hydrazine, has been adapted to a continuous flow process, leading to higher yields and purity. ucd.ie The synthesis of β-hydroxyethyl hydrazine has been studied in a miniaturized flow system to understand and control the formation of impurities. rsc.org

The integration of these green chemistry techniques into the synthesis of this compound would not only lead to more sustainable and efficient processes but could also enable the exploration of new reaction pathways that are not feasible under traditional batch conditions.

Development of Photocatalytic Reactions Involving Halogenated Hydrazines

Visible-light photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. nih.govrsc.org The development of photocatalytic reactions involving halogenated hydrazines like this compound opens up new avenues for its functionalization and application.

Synthesis of Benzylhydrazine (B1204620) Derivatives: An efficient photocatalytic synthesis of benzylhydrazine derivatives from unactivated phenylethanol analogues has been developed using a cerium complex as the photocatalyst under mild, redox-neutral conditions. rsc.orgrsc.org This method could potentially be adapted for the synthesis of this compound itself.

N-N Bond Cleavage: A photocatalytic system using a ruthenium(II) complex has been shown to effectively cleave the N-N bonds of hydrazines and hydrazides, providing a route to secondary aromatic amines. nih.gov Applying this to this compound could lead to the formation of novel amine derivatives.

C-H Arylation: A metal- and oxidant-free photocatalytic method for the C3 arylation of quinoxalin(on)es using arylhydrazines has been reported, proceeding via a radical pathway. mdpi.com This suggests the potential for using this compound as a source of the 2-bromo-5-fluorobenzyl radical for C-H functionalization reactions.

Halogen Atom Transfer: Photocatalytic methods for halogenation and halofunctionalization reactions are well-established. nih.govrsc.org Furthermore, photocatalysis can mediate halogen-atom transfer, enabling the reductive cross-coupling of iodides with olefins. rsc.org This reactivity could be explored for the bromine atom present in this compound.

The exploration of these and other photocatalytic reactions will undoubtedly expand the synthetic utility of this compound, providing access to a wider range of functionalized molecules.

Advanced Characterization Techniques for In Situ Reaction Monitoring

A thorough understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes and the discovery of new reactivity. Advanced characterization techniques that allow for in situ reaction monitoring are therefore invaluable.

While specific studies on the in situ monitoring of reactions involving this compound are not yet available, several techniques are well-suited for this purpose:

Spectroscopic Methods: Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and UV-Vis spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. The synthesis and characterization of hydrazine-appended BODIPY dyes, for example, have utilized UV-Vis and fluorescence spectroscopy to study their photophysical properties. nih.govrsc.org

NMR Spectroscopy: Process NMR spectroscopy can be a powerful tool for monitoring reactions in real-time, providing detailed structural information about the species in the reaction mixture.

Mass Spectrometry: The use of online mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can allow for the direct detection of reaction intermediates and products as they are formed.

The application of these advanced characterization techniques to the study of reactions involving this compound will provide a deeper understanding of its reactivity and facilitate the development of more efficient and selective synthetic methods.

Computational Design of New Reactivity and Applications (e.g., new materials)

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials.

Predicting Reactivity: Computational analysis can be used to understand and predict the reactivity of this compound. For example, computational studies on hydrazine-appended BODIPY dyes have shown how the electronic properties of the dye can influence the hydrogen transfer mechanism of the hydrazine fragment. nih.govrsc.org Similar studies on this compound could elucidate the influence of the bromo and fluoro substituents on its reactivity.

Design of New Materials: Functionalized hydrazines have been used in the development of new materials. For instance, hydrazine has been employed in the one-step synthesis of metal nanoparticle-functionalized porous poly(ionic liquid) membranes. researchgate.netdiva-portal.orgnih.gov These hybrid materials have potential applications in catalysis and separation. researchgate.net Computational modeling could be used to design new materials based on this compound, predicting their structural and electronic properties before their synthesis. This could involve designing polymers or metal-organic frameworks incorporating this functionalized hydrazine.

Exploring New Applications: The synthesis of various functionalized hydrazine derivatives with pyrazole (B372694) scaffolds has been undertaken to explore their potential applications. ktu.edu Computational docking studies could be used to predict the binding of this compound derivatives to biological targets, guiding the design of new therapeutic agents.

The synergy between computational design and experimental work will be crucial in unlocking the full potential of this compound, accelerating the discovery of new reactivity, and enabling the development of novel materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for [(2-Bromo-5-fluorophenyl)methyl]hydrazine, considering precursor availability and reaction efficiency?

  • Methodological Answer : A heterogeneous synthesis approach under controlled pH and temperature conditions is recommended. Start with bromo-fluorinated aromatic precursors (e.g., 2-Bromo-5-fluorobenzaldehyde, referenced in ) and employ reductive amination or hydrazine substitution. For example, methyl hydrazine derivatives can be synthesized via a two-step crystallization process to isolate intermediates (as demonstrated in for methylhydrazine hydrochloride). Monitor reaction progress using HPLC or GC-MS to optimize yields (≥85%) and minimize byproducts like unreacted hydrazine or halogenated impurities.

Q. How can researchers confirm the structural integrity of this compound using crystallographic techniques?

  • Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement ( ) to resolve the molecular geometry. For visualization, employ ORTEP-3 ( ) to generate thermal ellipsoid plots, highlighting bond angles and torsional strain. Cross-validate results with spectroscopic data (e.g., 1H^{1}\text{H}/19F^{19}\text{F} NMR) to confirm substituent positions. demonstrates similar workflows for hydrazine derivatives, combining crystallography and spectroscopy.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Adopt protocols for methyl hydrazine analogs ( ):
  • Use fume hoods with HEPA filters to limit exposure to airborne hydrazine vapors (threshold: <0.0094 ppm, per ).
  • Store in amber glass under inert gas (N2_2/Ar) to prevent oxidative degradation.
  • Implement emergency neutralization using 5% acetic acid or activated carbon to mitigate spills.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Use Molecular Operating Environment (MOE) software ( ) for density functional theory (DFT) calculations to model electronic effects of bromine/fluorine substituents on hydrazine’s nucleophilicity. Simulate degradation pathways under thermal stress (25–100°C) or acidic/alkaline conditions. For biological interactions, perform molecular docking with protein targets (e.g., monoamine oxidase) to assess binding affinity and metabolic stability.

Q. What methodologies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer : Cross-validate conflicting data via:
  • Dynamic NMR : Resolve rotational barriers or tautomerism affecting 1H^{1}\text{H} NMR shifts.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulae to rule out isomeric byproducts.
  • SXRD refinement : Prioritize crystallographic data () for unambiguous structural assignments, as demonstrated in for hydrazone derivatives.

Q. What catalytic systems influence the decomposition pathways of this compound, and how can these be optimized for hydrogen production?

  • Methodological Answer : Test transition-metal catalysts (e.g., Pd/C, Ni-Co alloys) to steer decomposition toward H2_2 generation instead of hazardous intermediates ( ). Monitor reaction kinetics using gas chromatography to quantify H2_2 yield and identify side products (e.g., NH3_3, N2_2). Optimize pH (neutral to mildly acidic) and temperature (50–80°C) to enhance catalytic efficiency, as shown in for hydrazine monohydrate systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.